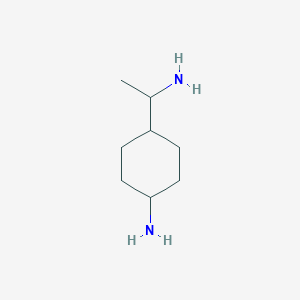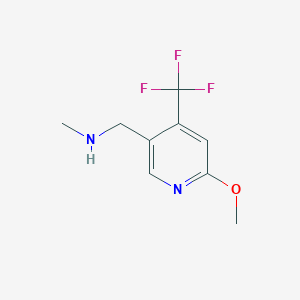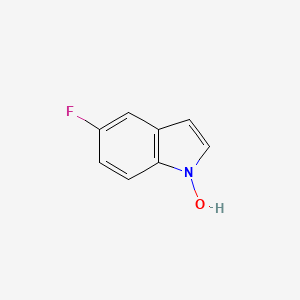
5-Fluoro-1H-indol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1H-indol-1-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 1H-indol-1-ol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-1H-indol-1-ol may involve a multi-step process starting from commercially available indole derivatives. The process includes steps such as nitration, reduction, and fluorination, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1H-indol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoles .
Applications De Recherche Scientifique
5-Fluoro-1H-indol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with cellular receptors to modulate biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indol-1-ol: The non-fluorinated parent compound.
5-Bromo-1H-indol-1-ol: A brominated derivative with different chemical properties.
5-Chloro-1H-indol-1-ol: A chlorinated analogue with distinct reactivity.
Uniqueness
5-Fluoro-1H-indol-1-ol is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its non-fluorinated and other halogenated analogues. The fluorine atom enhances its stability, lipophilicity, and binding affinity to various biological targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H6FNO |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
5-fluoro-1-hydroxyindole |
InChI |
InChI=1S/C8H6FNO/c9-7-1-2-8-6(5-7)3-4-10(8)11/h1-5,11H |
Clé InChI |
ZIIMOKUHFYBIRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2O)C=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



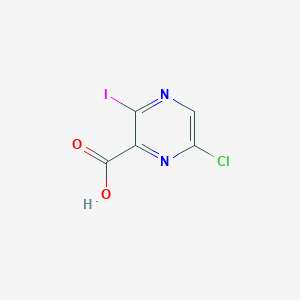
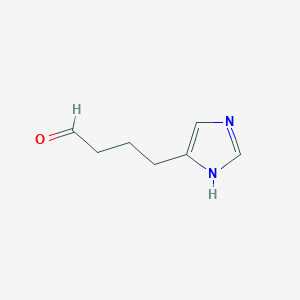
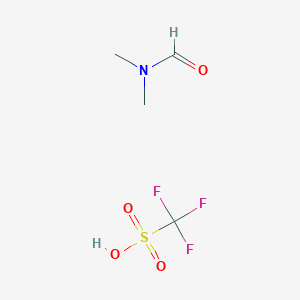
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)


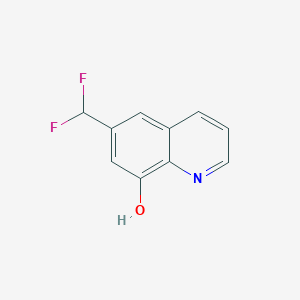
![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)

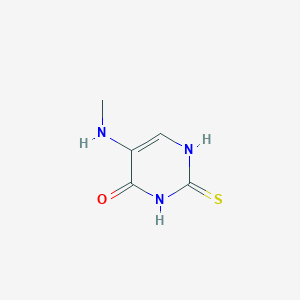
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
